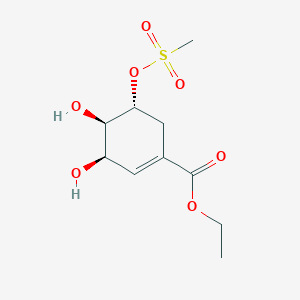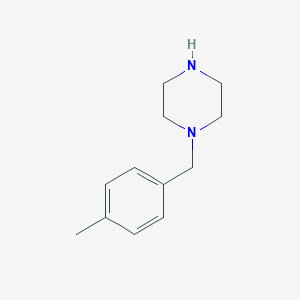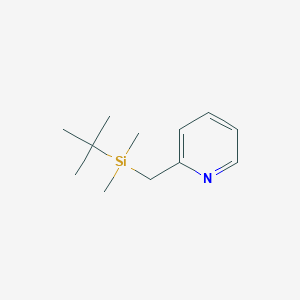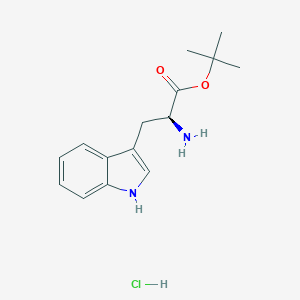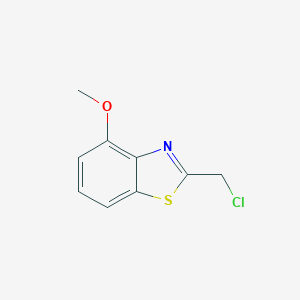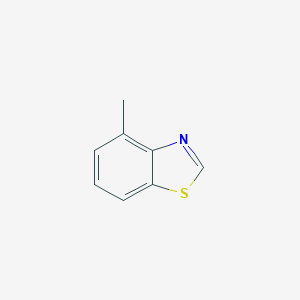
4-Methylbenzothiazol
Übersicht
Beschreibung
4-Methylbenzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The thiazole is a five-membered ring containing both sulfur and nitrogen atoms. The methyl group attached to the benzene ring signifies its substitution at the 4-position.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the reaction of N-methylbenzothiazole-2-thione with diiodine can produce charge-transfer complexes, as well as ionic complexes when reacted in the presence of FeCl3, leading to compounds with potential implications in the mechanism of action of antithyroid drugs . Another method involves the condensation of benzothiazole salts with 4-hydroxycoumarins under mechanochemical conditions, which proceeds without catalysts or solvents, yielding 2-methylenebenzothiazoles with luminescent properties . Additionally, the synthesis of triazolothiadiazoles bearing a 4-methylthiobenzyl moiety can be achieved by condensing specific triazole with substituted aryl furoic acids or aromatic acids .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic and crystallographic techniques. X-ray crystallography has been used to determine the structure of several benzothiazole compounds, revealing details such as bond lengths, angles, and molecular conformations , , , . For example, the crystal structure of N-(4-methylbenzothiazole-2-yl)-1-(4-trifluoromethylphenyl)-O,O-dipropyl-α-aminophosphonate shows a dihedral angle of 71.75° between the planes of benzothiazole and benzene .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. Photochromic 4,5-dibenzothienylthiazoles can undergo ring-closing reactions followed by spontaneous elimination and substitution reactions . The antitumor activity of certain benzothiazoles, such as 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, is based on their ability to inhibit the proliferation of cancer cells, which is a result of specific chemical interactions at the molecular level .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be influenced by their molecular structure. For example, the presence of substituents on the benzothiazole ring can affect the molecule's luminescence and aggregation-induced emission properties . The antimicrobial activities of some triazolothiadiazoles bearing a 4-methylthiobenzyl moiety have been attributed to their chemical structure, as determined by spectroscopic studies . The crystal packing and intermolecular interactions of these compounds can be analyzed using Hirshfeld surface analysis, which provides insight into their stability and reactivity .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-Methylbenzothiazol ist ein wertvoller Baustein in der organischen Synthese . Die einfache Funktionalisierung des Benzolrings des Benzothiazol-Moleküls ermöglicht es, bei der Synthese einer Vielzahl von aromatischen Azolen eingesetzt zu werden . Seine Synthesemethoden lassen sich in zwei Hauptgruppen einteilen: „One-Pot“-Synthese und sequentielle mehrstufige Synthese .
Arzneimittelentwicklung
Benzothiazole, darunter this compound, stoßen aufgrund ihrer hohen biologischen und pharmakologischen Aktivität auf großes Interesse bei Forschern in der Arzneimittelentwicklung . Sie gelten als biologisch aktive und industriell nachgefragte Verbindungen .
Antimikrobielle Aktivität
This compound hat sich als wichtiges antimikrobielles Mittel erwiesen . Es wurde bei der Synthese neuer Medikamente verwendet, die vielversprechende antimikrobielle Eigenschaften aufweisen .
Entzündungshemmende Aktivität
This compound wurde auch bei der Entwicklung von entzündungshemmenden Medikamenten eingesetzt . Seine Derivate haben eine signifikante entzündungshemmende Aktivität gezeigt
Wirkmechanismus
Target of Action
4-Methylbenzothiazole primarily targets the DprE1 enzyme . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . Inhibiting DprE1 disrupts the cell wall formation, leading to the death of the bacteria .
Mode of Action
4-Methylbenzothiazole interacts with its target, DprE1, by binding to its active site . This binding inhibits the function of DprE1, thereby disrupting the biosynthesis of arabinogalactan . The disruption in the cell wall formation leads to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by 4-Methylbenzothiazole is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its biosynthesis is crucial for the survival of the bacteria . By inhibiting DprE1, 4-Methylbenzothiazole disrupts this pathway, leading to the death of the bacteria .
Pharmacokinetics
It’s known that benzothiazole derivatives can be detected in various aqueous matrices , suggesting that they may have good bioavailability.
Result of Action
The molecular effect of 4-Methylbenzothiazole’s action is the inhibition of DprE1, which disrupts the biosynthesis of arabinogalactan . The cellular effect is the disruption of the mycobacterial cell wall, leading to the death of the bacteria .
Action Environment
The action, efficacy, and stability of 4-Methylbenzothiazole can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s action . .
Safety and Hazards
Zukünftige Richtungen
Benzothiazole derivatives, including 4-Methylbenzothiazole, continue to be a subject of interest in scientific research due to their diverse biological activities. Future research directions may include the development of new anti-tumor small molecule drugs that are simultaneously anti-inflammatory and anticancer based on the advantages of benzothiazole frameworks . Additionally, the synthesis of new benzothiazole-based anti-tubercular compounds is a recent advancement in this field .
Biochemische Analyse
Biochemical Properties
4-Methylbenzothiazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aryl hydrocarbon receptors (AHR), leading to the upregulation of CYP1A1 expression . This interaction is crucial as it influences various metabolic pathways and detoxification processes in the body. Additionally, 4-Methylbenzothiazole can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions.
Cellular Effects
4-Methylbenzothiazole affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of AHR, which plays a role in regulating gene expression related to detoxification and metabolic processes . Furthermore, 4-Methylbenzothiazole can affect cellular metabolism by altering the levels of specific metabolites and influencing metabolic flux.
Molecular Mechanism
The molecular mechanism of 4-Methylbenzothiazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects by binding to AHR, leading to the activation of downstream signaling pathways and the upregulation of target genes such as CYP1A1 . This binding interaction is critical for its role in modulating biochemical and cellular processes. Additionally, 4-Methylbenzothiazole can inhibit or activate specific enzymes, further influencing its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylbenzothiazole can change over time. Its stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylbenzothiazole can be stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to 4-Methylbenzothiazole in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of 4-Methylbenzothiazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating metabolic pathways and detoxification processes. At higher doses, it can cause toxic or adverse effects, including alterations in liver function and potential hepatotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 4-Methylbenzothiazole exerts its optimal effects without causing toxicity.
Metabolic Pathways
4-Methylbenzothiazole is involved in various metabolic pathways, including those related to detoxification and xenobiotic metabolism. It interacts with enzymes such as CYP1A1, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . The modulation of these metabolic pathways by 4-Methylbenzothiazole can lead to changes in metabolite levels and metabolic flux, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Methylbenzothiazole within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of 4-Methylbenzothiazole within specific tissues can influence its biological activity and overall effects on cellular function.
Subcellular Localization
4-Methylbenzothiazole exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 4-Methylbenzothiazole is essential for its role in modulating biochemical and cellular processes, as it determines the sites of its interactions with biomolecules and enzymes.
Eigenschaften
IUPAC Name |
4-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-3-2-4-7-8(6)9-5-10-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUXNZAIHQAHBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184551 | |
| Record name | 4-Methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3048-48-4 | |
| Record name | 4-Methylbenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

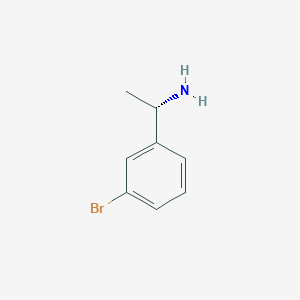
![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
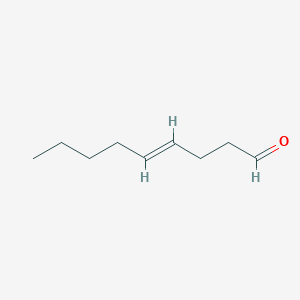
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)


